molecular formula C17H13Cl2N3O B2891025 4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine CAS No. 478046-35-4

4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine

Cat. No.: B2891025
CAS No.: 478046-35-4
M. Wt: 346.21
InChI Key: IMLUISSOPUJQJK-UHFFFAOYSA-N
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Description

4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine is a chemical compound featuring a pyrimidinamine core, a privileged scaffold in medicinal chemistry known for its relevance in designing kinase inhibitors . The 2,4-dichlorobenzyl ether moiety attached to the phenyl ring is a common structural feature intended to enhance molecular recognition and binding affinity to specific biological targets . This structure suggests potential for researchers investigating pathways in oncology, particularly in the development of targeted therapies. Compounds with similar pyrimidine-amine structures have been extensively studied for their potent inhibitory activity against anaplastic lymphoma kinase (ALK) and other kinases, showing promise in anti-proliferative assays against various cancer cell lines . The presence of the dichlorobenzyl group is also observed in other molecules that interact with nuclear receptors, hinting at a broader spectrum of potential research applications in cell signaling and regulation . As a building block, this compound provides researchers with a versatile template for further chemical modification and structure-activity relationship (SAR) studies in drug discovery projects . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Prior to handling, consult the safety data sheet and conduct a comprehensive risk assessment.

Properties

IUPAC Name

4-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O/c18-13-5-4-12(15(19)9-13)10-23-14-3-1-2-11(8-14)16-6-7-21-17(20)22-16/h1-9H,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLUISSOPUJQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NC(=NC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-hydroxyphenyl-2-pyrimidinamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : The target compound has a higher molecular weight (346.22 vs. 326.79 or 142.12), which may influence pharmacokinetic properties such as absorption and distribution.

Biological Activity

4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine, with the CAS number 478046-35-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H13Cl2N3O
  • Molecular Weight : 346.21 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a dichlorobenzyl ether and a phenyl group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antibacterial and anti-inflammatory effects. The following sections detail these activities.

Antibacterial Activity

Several studies have explored the antibacterial properties of similar pyrimidine derivatives. While specific data on this compound's antibacterial activity is limited, related compounds have shown promising results against various bacterial strains:

  • Mechanism : The antibacterial activity is often attributed to the ability of these compounds to inhibit bacterial enzymes or disrupt membrane integrity.
  • Case Study : A study on related compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential for similar efficacy in derivatives like this compound .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has been documented extensively:

  • Mechanism : These compounds may inhibit key inflammatory pathways or enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).
  • Case Study : In a study assessing anti-inflammatory activity, certain pyrimidine derivatives exhibited significant effects comparable to established anti-inflammatory drugs . This suggests that this compound could also possess similar properties.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound:

  • Absorption and Distribution : Preliminary studies indicate that pyrimidine derivatives can exhibit favorable absorption characteristics due to their lipophilicity .
  • Safety Profile : The safety profile remains under investigation; however, initial assessments indicate that compounds with similar structures have manageable toxicity levels .

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a vital role in understanding how variations in chemical structure impact biological activity:

Substituent Effect on Activity
Chlorine atomsIncreased lipophilicity and potency
Phenyl groupEnhances interaction with biological targets
Pyrimidine coreEssential for maintaining biological activity

Q & A

Q. What are the recommended synthetic routes for 4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Starting materials like 2,4-dichlorobenzyl chloride and pyrimidine derivatives are reacted under controlled conditions (e.g., anhydrous solvents, catalysts like palladium). Reaction optimization includes adjusting temperature (60–120°C), solvent polarity (DMF or THF), and stoichiometric ratios. Techniques such as column chromatography or recrystallization are critical for purification. Design of Experiments (DOE) methods, including factorial designs, can systematically explore parameter interactions to maximize yield .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, with distinct signals for dichlorobenzyl (δ 4.8–5.2 ppm, singlet) and pyrimidinamine groups. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 387.05). Infrared (IR) spectroscopy confirms functional groups like C-O-C (≈1250 cm⁻¹) and NH₂ (≈3350 cm⁻¹). Cross-referencing with databases (e.g., PubChem) ensures accuracy .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Begin with cytotoxicity assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. Antimicrobial screening via broth microdilution (MIC determination) against Gram-positive/negative bacteria. Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates. Dose-response curves (IC₅₀ calculations) and controls (positive/vehicle) are essential for validity .

Advanced Research Questions

Q. How can computational methods predict the biological activity or reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger) simulates ligand-protein interactions, prioritizing targets like kinases or GPCRs. Quantitative Structure-Activity Relationship (QSAR) models correlate substituents (e.g., Cl position, pyrimidine ring) with bioactivity. Machine learning pipelines (e.g., Random Forest) trained on bioassay datasets enhance prediction accuracy .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Address via:
  • Metabolic Stability : Microsomal assays (human/rat liver microsomes) to assess CYP450-mediated degradation.
  • Solubility Enhancement : Co-solvents (DMSO/PEG) or nanoformulations.
  • In Silico PK/PD Modeling : Tools like GastroPlus simulate absorption/distribution.
  • Comparative SAR : Modify substituents (e.g., replacing Cl with CF₃) to balance potency and ADME properties .

Q. How do substitution patterns (e.g., dichlorobenzyl vs. methoxy groups) influence structure-activity relationships (SAR)?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs with controlled substitutions (e.g., 2,4-dichloro → 3,4-dichloro) and testing against biological targets. Chlorine atoms enhance lipophilicity (logP ↑) and receptor binding via halogen bonds. Methoxy groups improve solubility but may reduce membrane permeability. Use comparative IC₅₀ values and molecular dynamics simulations to map critical interactions (e.g., π-π stacking in kinase inhibitors) .

Q. What advanced purification techniques address challenges in isolating this compound from reaction mixtures?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) resolves closely related impurities. Preparative Thin-Layer Chromatography (pTLC) is cost-effective for small batches. For enantiomeric purity, chiral stationary phases (e.g., amylose derivatives) or recrystallization with chiral co-solvents (e.g., L-tartaric acid) are employed. Purity validation via LC-MS (>95% area under the curve) is mandatory .

Data Analysis & Experimental Design

Q. How can researchers optimize reaction conditions using statistical methods?

  • Methodological Answer : Apply DOE principles (e.g., Central Composite Design) to evaluate variables: temperature, catalyst loading, and solvent polarity. Response Surface Methodology (RSM) identifies optimal conditions (e.g., 90°C, 5 mol% Pd(OAc)₂). ANOVA tests determine significance (p < 0.05). Machine learning algorithms (e.g., Bayesian optimization) automate parameter space exploration, reducing experimental iterations .

Q. What analytical workflows validate compound stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis detect degradation products (e.g., hydrolyzed pyrimidine rings). Mass spectrometry identifies degradation pathways (e.g., oxidation at sulfur atoms). Karl Fischer titration monitors moisture uptake. Stability-indicating methods (ICH guidelines) ensure robustness .

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